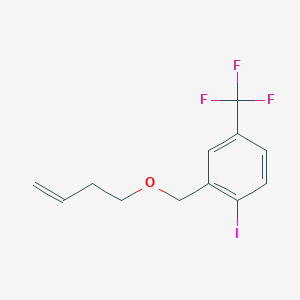
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene is an organic compound characterized by the presence of a butenoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene typically involves the introduction of the butenoxy group, iodine atom, and trifluoromethyl group onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with reagents that introduce these functional groups under controlled conditions. For example, the trifluoromethyl group can be introduced using trifluoromethylation reagents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions, purification steps, and quality control measures to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, affecting its behavior in various environments . The iodine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-2-butenoxy)-4-(1-propenyl)benzene: Similar in structure but with different functional groups.
1-Iodo-4-(trifluoromethyl)benzene: Lacks the butenoxy group but contains the trifluoromethyl and iodine groups.
Uniqueness
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene is unique due to the combination of the butenoxy group, iodine atom, and trifluoromethyl group on the benzene ring
Propriétés
Numéro CAS |
920334-53-8 |
|---|---|
Formule moléculaire |
C12H12F3IO |
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
2-(but-3-enoxymethyl)-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F3IO/c1-2-3-6-17-8-9-7-10(12(13,14)15)4-5-11(9)16/h2,4-5,7H,1,3,6,8H2 |
Clé InChI |
BLZHUPBWGDTOBI-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOCC1=C(C=CC(=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





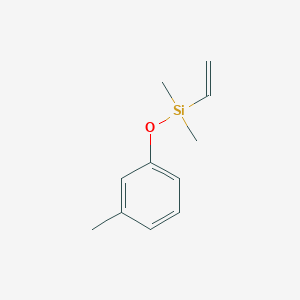
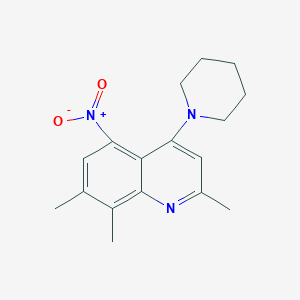
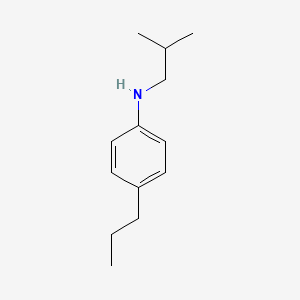
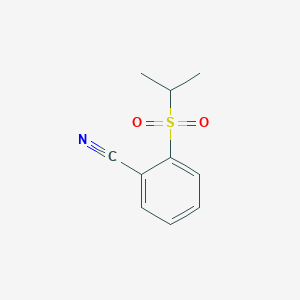
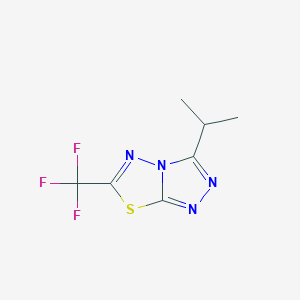
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
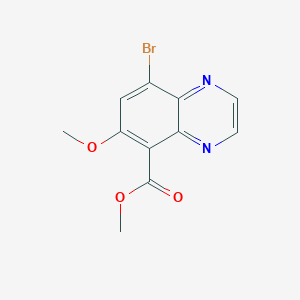
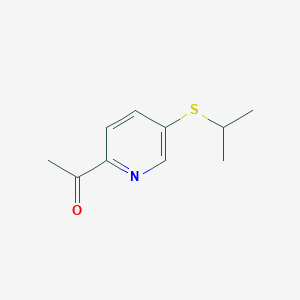
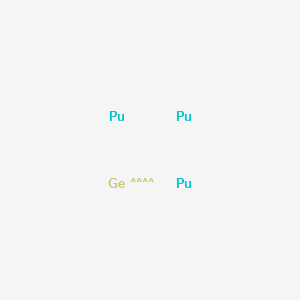

![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
